molecular formula C24H56P2Sn2 B14386159 1,2-Di-tert-butyldiphosphane--di-tert-butyl-lambda~2~-stannane (1/2) CAS No. 89901-26-8

1,2-Di-tert-butyldiphosphane--di-tert-butyl-lambda~2~-stannane (1/2)

Cat. No.: B14386159
CAS No.: 89901-26-8
M. Wt: 644.1 g/mol
InChI Key: BTEKLYGAFBJUMG-UHFFFAOYSA-N
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Description

1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) is a unique organophosphorus compound that features both phosphorus and tin atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) typically involves the reaction of di-tert-butylphosphine with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of organophosphorus compounds .

Scientific Research Applications

1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) exerts its effects involves its ability to coordinate with metal centers and other molecules. This coordination can alter the electronic and steric properties of the metal center, influencing the reactivity and selectivity of catalytic processes. The compound’s molecular targets include various transition metals and other electrophilic species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di-tert-butyldiphosphane–di-tert-butyl-lambda~2~-stannane (1/2) is unique due to the presence of both phosphorus and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only phosphorus .

Properties

CAS No.

89901-26-8

Molecular Formula

C24H56P2Sn2

Molecular Weight

644.1 g/mol

IUPAC Name

tert-butyl(tert-butylphosphanyl)phosphane;ditert-butyltin

InChI

InChI=1S/C8H20P2.4C4H9.2Sn/c1-7(2,3)9-10-8(4,5)6;4*1-4(2)3;;/h9-10H,1-6H3;4*1-3H3;;

InChI Key

BTEKLYGAFBJUMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PPC(C)(C)C.CC(C)(C)[Sn]C(C)(C)C.CC(C)(C)[Sn]C(C)(C)C

Origin of Product

United States

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